molecular formula C7H12OS2 B14434717 2,2-Bis(methylsulfanyl)cyclopentan-1-one CAS No. 77412-94-3

2,2-Bis(methylsulfanyl)cyclopentan-1-one

Cat. No.: B14434717
CAS No.: 77412-94-3
M. Wt: 176.3 g/mol
InChI Key: IQWDPLCNMAXOOD-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)cyclopentan-1-one is a cyclopentanone derivative with two methylsulfanyl (-SCH₃) groups symmetrically substituted at the 2-position of the ketone ring. The compound’s structure (molecular formula: C₇H₁₄OS₂; calculated molar mass: 178.3 g/mol) features a planar cyclopentanone core modified by sulfur-containing substituents. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds offer insights into its hypothetical behavior.

Properties

CAS No.

77412-94-3

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)cyclopentan-1-one

InChI

InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3

InChI Key

IQWDPLCNMAXOOD-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCC1=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.

Industrial Production Methods

Industrial production of 2,2-Bis(methylsulfanyl)cyclopentan-1-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2,2-bis(methylsulfanyl)cyclopentan-1-one and analogs identified in the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2,2-Bis(methylsulfanyl)cyclopentan-1-one Two methylsulfanyl groups at C2 C₇H₁₄OS₂ 178.3 (calculated) Hypothetical: Electron-rich ketone N/A
2,5-Bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one Benzylidene groups with alkanoyloxy chains at C2 and C5 Variable (e.g., C₃₃H₄₂O₅ for n=7) Variable Liquid crystalline behavior (mesomorphism) due to aromatic stacking
2-Heptylidene cyclopentan-1-one Heptylidene chain at C2 C₁₂H₂₀O 180.3 Regulated for fragrance use (IFRA safety standards)
5-(4,5-Diiodo-1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-2,2'-bi-1,3-dithiole-4(5H)-thione Diiodo, bis(methylsulfanyl), dithiole rings C₁₁H₆I₂S₉ 680.3 Planar molecular skeleton; S–I crystal interactions (3.2099 Å)
2-(1-Hydroxypentyl)cyclopentanone 1-Hydroxypentyl group at C2 C₁₀H₁₈O₂ 170.25 Enhanced polarity due to hydroxyl group; potential hydrogen bonding

Key Research Findings

Mesomorphic Behavior vs. Aromatic Derivatives

The 2,5-bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one analog exhibits liquid crystalline properties attributed to its rigid aromatic benzylidene substituents. The methylsulfanyl groups may instead increase solubility in non-polar solvents or modulate electronic properties for catalytic or pharmaceutical applications.

Crystal Packing and Intermolecular Interactions

The diiodo compound in demonstrates short S–I interactions (3.2099 Å) and columnar crystal packing. While 2,2-bis(methylsulfanyl)cyclopentan-1-one lacks iodine, its methylsulfanyl groups may facilitate weaker S···S or S···π interactions, influencing solid-state properties such as melting point or solubility.

Polarity and Reactivity

2-(1-Hydroxypentyl)cyclopentanone has a hydroxyl group, enabling hydrogen bonding and increased polarity. The target compound’s thioether groups, while polarizable, lack hydrogen-bond donors, suggesting lower solubility in polar solvents but greater stability under basic or reducing conditions.

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